Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or methanol. The starting materials usually include a cyanoacetic ester, elemental sulfur, and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Gewald reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antioxidant activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety can also interact with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety, such as certain anticancer agents.
Uniqueness
Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific biological activities. The presence of both the thiophene ring and the benzo[d][1,3]dioxole moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article synthesizes current research findings, highlighting its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group and a benzo[d][1,3]dioxole moiety, alongside a carboxylate group at the thiophene's third position. Its molecular formula is C15H13NO4S, with a molecular weight of approximately 305.33 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it interacts with various microbial targets, suggesting potential applications in treating infections caused by resistant strains. For instance, initial findings suggest that the compound may inhibit specific enzymes crucial for microbial survival .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. In studies measuring free radical scavenging activity, it exhibited notable inhibition percentages at various concentrations, indicating its potential to mitigate oxidative stress .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound reveal its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's IC50 value against AChE was comparable to that of established drugs like donepezil .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies have suggested that it may bind to specific receptors or enzymes involved in microbial resistance and cancer cell proliferation .
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | Chloro-substituted phenyl group | Enhanced reactivity; moderate antimicrobial activity |
Ethyl 2-amino-4-(diphenylamino)thiophene-3-carboxylate | Diphenylamino moiety | Strong electron-donating properties; lower AChE inhibition |
Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | Simple phenyl substitution | Generally lower biological activity compared to more complex derivatives |
This table illustrates how variations in structure can influence biological activity, underscoring the potential of this compound as a lead compound for further development.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Microbial Resistance : In vitro assays demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains.
- Neuroprotection : Compounds structurally related to this compound showed promising results in models of Alzheimer's disease, indicating potential therapeutic applications .
- Cytotoxicity : Cytotoxicity assays revealed non-toxic profiles for various derivatives when tested on mammalian cell lines, suggesting a favorable safety profile for therapeutic use .
Properties
Molecular Formula |
C14H13NO4S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-2-17-14(16)12-9(6-20-13(12)15)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3 |
InChI Key |
WVUMZXGXSXTSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
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